5-Hydroxy pioglitazone
Description
Contextualizing Pioglitazone (B448) as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist in Research
Pioglitazone is a member of the thiazolidinedione (TZD) class of drugs and is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). fda.gov PPAR receptors are nuclear receptors found in tissues vital for insulin (B600854) action, such as adipose tissue, skeletal muscle, and the liver. fda.gov When activated by a ligand like pioglitazone, PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism. fda.govnih.gov This action leads to a decrease in insulin resistance in peripheral tissues and the liver, resulting in improved glucose disposal and a reduction in the liver's glucose output. fda.govfda.gov
Research has demonstrated that pioglitazone's activation of PPARγ leads to several downstream effects, including an increase in glucose transporters, a reduction in free fatty acids, and enhanced insulin signaling. researchgate.net It is this mechanism that underpins its use in managing conditions characterized by insulin resistance. mdpi.com Notably, pioglitazone is a dual agonist, acting on both PPARγ and, to a lesser extent, PPARα, which may contribute to its effects on lipid metabolism. nih.gov
| Property | Description | Reference |
|---|---|---|
| Drug Class | Thiazolidinedione (TZD) | nih.gov |
| Primary Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | fda.govfrontiersin.org |
| Mechanism of Action | Agonist of PPARγ, modulating gene transcription related to glucose and lipid metabolism. | fda.govnih.govresearchgate.net |
| Key Effects | Decreases insulin resistance, improves glucose uptake, and reduces hepatic glucose production. | fda.govfda.govdroracle.ai |
Significance of Metabolite Research in Understanding Pharmacological Action and Disposition
The study of drug metabolism is fundamental to drug discovery and development, as it determines the fate of a drug within the body and its ultimate pharmacological and toxicological effects. nih.gov When a drug is administered, it undergoes biotransformation, primarily in the liver, by enzymes such as the cytochrome P450 (CYP) system. openaccessjournals.com This process can lead to the formation of metabolites that may be inactive or, in many cases, possess their own pharmacological activity. nih.govcreative-proteomics.com
Investigating these active metabolites is critical for several reasons:
Duration of Action: Active metabolites can have longer half-lives than the parent drug, thereby extending the therapeutic effect. creative-proteomics.com
Predicting Drug Response: Understanding a drug's metabolic profile helps in predicting how different individuals might respond, paving the way for personalized medicine. creative-proteomics.comnih.gov
Safety and Efficacy Assessment: Regulatory bodies require extensive data on drug metabolism, including the identification and activity of metabolites, to ensure the safety and efficacy of new drugs. openaccessjournals.com
The process of drug metabolism is broadly divided into Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation), which modify the drug to facilitate its excretion. openaccessjournals.com The formation of active metabolites typically occurs during Phase I. creative-proteomics.com
Defining 5-Hydroxy Pioglitazone as a Key Active Metabolite in Preclinical Studies
Pioglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser degree, CYP3A4. nih.govdrugbank.com This metabolism results in the formation of several metabolites, with this compound (also referred to as M-IV) being one of the principal and pharmacologically active ones. fda.govnih.govdrugbank.com Another key active metabolite is the keto derivative of pioglitazone (M-III). fda.gov
In preclinical animal models of type 2 diabetes, metabolites M-II (a hydroxy derivative) and M-IV have demonstrated pharmacological activity. fda.gov Following multiple doses in humans, this compound (M-IV) and M-III are the main drug-related species found in the serum, with their concentrations being equal to or even greater than the parent pioglitazone at steady state. fda.govdrugbank.com Specifically, at steady state, pioglitazone itself constitutes about 30% to 50% of the total peak serum concentrations, while its active metabolites, including this compound, make up a significant portion of the remaining active compounds. fda.govlcms.cz
Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-5-hydroxy-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-19(24)17(22)21-18(23)26-19/h3-8,12,24H,2,9-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKWBDGQTUQSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3(C(=O)NC(=O)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129747 | |
| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625853-74-9 | |
| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625853-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy pioglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625853749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pioglitazone EP Impurity A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-HYDROXY PIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP637L2U5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biotransformation Pathways and Intermediates of 5 Hydroxy Pioglitazone
Primary Metabolic Routes of Pioglitazone (B448) Leading to 5-Hydroxy Pioglitazone Formation
Pioglitazone undergoes extensive metabolism in the liver primarily through hydroxylation and oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system. uzh.chresearchgate.net The formation of this compound, designated as metabolite M-IV, is a key primary metabolic pathway. uzh.chnih.gov This process involves the hydroxylation of the aliphatic methylene (B1212753) group on the pyridyl ethyl side chain of the pioglitazone molecule. nih.gov
Characterization of Cytochrome P450 Isoenzymes in 5-Hydroxylation
The conversion of pioglitazone to its 5-hydroxy derivative is a process catalyzed by specific members of the cytochrome P450 superfamily. In vitro studies have been instrumental in identifying the key players in this biotransformation.
Role of CYP2C8 and CYP3A4
A consensus from multiple in vitro studies points to CYP2C8 as the primary enzyme responsible for the 5-hydroxylation of pioglitazone. uzh.chfrontiersin.orgnih.govhelsinki.finih.govcaymanchem.com Studies using human liver microsomes and recombinant CYP isoforms have consistently demonstrated the significant role of CYP2C8 in the formation of M-IV. nih.govhelsinki.fi
The involvement of CYP3A4 has also been reported, although its contribution is generally considered to be of a lesser extent compared to CYP2C8. frontiersin.orgdrugbank.comnih.govhelsinki.finih.gov Some studies suggest that while CYP3A4 can metabolize pioglitazone, its role in the formation of M-IV specifically might be minor. uzh.chresearchgate.net In vivo drug interaction studies support the predominant role of CYP2C8, showing that a potent CYP2C8 inhibitor significantly affects pioglitazone's pharmacokinetics, whereas a strong CYP3A4 inhibitor has a negligible effect. uzh.ch
Contribution of Other Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6)
While CYP2C8 and CYP3A4 are the most cited enzymes, some research suggests the involvement of other CYP isoforms in pioglitazone metabolism. One in vitro study identified CYP1A2 and CYP2D6 as having intrinsic clearance values for M-IV formation that were comparable to that of CYP2C8. uzh.ch This suggests a potential role for these enzymes in the 5-hydroxylation of pioglitazone, although further in vivo validation is required to ascertain their clinical relevance. uzh.ch Other isoforms like CYP2C9, CYP2C19, CYP2A6, CYP2B6, and CYP2E1 have been shown to have minimal to no quantifiable role in the formation of M-IV. uzh.ch
Enzyme Kinetics and Substrate Specificity in In Vitro Systems
Enzyme kinetic studies provide valuable insights into the efficiency of different CYP isoforms in metabolizing pioglitazone to this compound. In vitro experiments using human liver microsomes and recombinant enzymes have been conducted to determine key kinetic parameters. uzh.ch
One study reported that the mean intrinsic clearance of pioglitazone to M-IV was highest for CYP2C8 and CYP1A2, followed closely by CYP2D6*1. uzh.ch In contrast, CYP3A4 and CYP3A5 did not produce quantifiable amounts of M-IV in this particular study. uzh.ch The formation of M-IV in human liver microsomes exhibited substrate inhibition. uzh.ch
Table 1: In Vitro Enzyme Kinetic Parameters for the Formation of this compound (M-IV) by Various CYP Isoforms
| CYP Isoform | Mean Intrinsic Clearance (pmol M-IV/min/nmol CYP/µM pioglitazone) |
|---|---|
| CYP2C81 | 58 |
| CYP1A21 | 58 |
| CYP2D61 | 53 |
| CYP2C191 | 40 |
| CYP2C9*2 | 34 |
Data sourced from an in vitro study using isolated cytochrome P450 enzymes. uzh.ch
Influence of Genetic Polymorphisms on this compound Formation
Genetic variations within the genes encoding cytochrome P450 enzymes can significantly impact their metabolic activity, leading to inter-individual differences in drug metabolism and response.
Impact of CYP2C8 Variants (e.g., CYP2C8*3)
A notable genetic polymorphism affecting pioglitazone metabolism is the CYP2C83 variant. frontiersin.orgnih.govnih.gov This allele is associated with altered enzyme activity. nih.gov In vivo studies have demonstrated that individuals carrying the CYP2C83 allele exhibit increased metabolism of pioglitazone, resulting in lower plasma concentrations of the parent drug and a higher rate of metabolite formation. frontiersin.orgnih.govnih.gov
Specifically, the oral clearance of pioglitazone has been reported to be approximately 52% higher in carriers of the CYP2C83 allele compared to those with the wild-type CYP2C81/1 genotype. frontiersin.org This enhanced metabolism is linked to a more rapid formation of this compound. nih.gov The increased clearance in CYP2C83 carriers has been a consistent finding across several clinical studies. nih.govresearchgate.net
Table 2: Impact of CYP2C8*3 Genotype on Pioglitazone Pharmacokinetics
| Genotype | Effect on Pioglitazone Clearance |
|---|---|
| CYP2C8*1/1 | Normal Clearance |
| CYP2C83 Carrier | Increased Clearance (approx. 52% higher) frontiersin.org |
This table summarizes the general findings from multiple in vivo studies.
Role of CYP2C9 Variants
The cytochrome P450 enzyme CYP2C9 is a key player in the metabolism of pioglitazone. Genetic variations, or polymorphisms, within the CYP2C9 gene can lead to significant differences in how individuals process the drug, thereby affecting the formation and levels of its metabolites, including this compound (M-IV).
Research has shown that carriers of the CYP2C93 allele, particularly within the Chinese Han population, are likely to experience accelerated metabolism of pioglitazone. nih.gov A study involving 244 healthy Chinese Han individuals found no instances of the CYP2C82, CYP2C83, or CYP2C92 alleles, which are more common in White and African populations. nih.gov However, it identified 10 individuals who were heterozygous for CYP2C91/3. nih.gov In these CYP2C93 carriers, the area under the plasma concentration-time curve (AUC) for the parent drug, pioglitazone, was 50.8% lower compared to those with the wild-type *CYP2C91/1 genotype. nih.gov Concurrently, the exposure to the active metabolites increased substantially. nih.gov
This accelerated metabolism in CYP2C9*3 carriers suggests an enhanced conversion of pioglitazone into its metabolites. nih.govmdpi.com The study noted that the AUC ratios of the metabolites to the parent drug were significantly higher, indicating a more rapid biotransformation process. nih.gov
| Pharmacokinetic Parameter | Change in CYP2C9*3 Carriers vs. Wild-Type | Reference |
|---|---|---|
| Pioglitazone AUC0-48 | 50.8% Lower | nih.gov |
| M-III/Pioglitazone AUC0-48 Ratio | 134.3% Increased | nih.gov |
| M-IV/Pioglitazone AUC0-48 Ratio | 155.8% Increased | nih.gov |
In vitro studies using isolated cytochrome P450 enzymes have also demonstrated the contribution of CYP2C9 to pioglitazone metabolism. nih.gov While CYP2C8 is a major enzyme in the formation of M-IV, CYP2C9*2 also shows activity, with an intrinsic clearance of 34 pmol M-IV/min/nmol CYP P450/µM. nih.gov
Investigation of Other Potential Enzyme Systems and Conjugation Pathways Involved in Metabolite Processing
Following the initial hydroxylation of pioglitazone to form metabolites like this compound, these intermediate compounds undergo further processing through various enzymatic systems and conjugation pathways. drugbank.comfda.govtorrentian.com
Conjugation Pathways: Pioglitazone and its metabolites are partly converted into glucuronide or sulfate (B86663) conjugates. drugbank.comfda.govtorrentian.com This is a common detoxification process where a glucuronic acid or sulfate group is attached to the metabolite, increasing its water solubility and facilitating its excretion from the body. drugbank.com
Novel Metabolic Pathways: More recent in-vitro research using human, rat, and monkey hepatocytes has identified novel metabolic pathways for pioglitazone that could also be relevant for its metabolites. researchgate.net These include:
N-glucuronidation: The direct attachment of glucuronic acid to the nitrogen atom of the thiazolidinedione ring. researchgate.net
Thiazolidinedione Ring-Opening: This pathway involves the cleavage of the thiazolidinedione ring, a process not previously reported for pioglitazone. researchgate.netnih.gov This can lead to the formation of mercapto carboxylic acid and mercapto amide derivatives. researchgate.net
Glutathione (GSH) Conjugation: Glitazones can undergo conjugation with glutathione, which involves the opening of the thiazolidinedione ring, influencing detoxification. researchgate.netacs.org
Identification and Characterization of Related Active Metabolites (e.g., Keto Pioglitazone M-III) and Their Interconversion from this compound
Pioglitazone is extensively metabolized into several compounds, some of which are pharmacologically active themselves. fda.govtorrentian.com The principal drug-related species found in human serum after multiple doses, in addition to the parent drug, are the active metabolites M-III and M-IV. fda.govtorrentian.com
Active Metabolites: Three key active metabolites have been identified in animal models:
M-II (Hydroxy derivative of pioglitazone) fda.govtorrentian.com
M-IV (this compound) fda.govtorrentian.com
M-III (Keto derivative of pioglitazone) fda.govtorrentian.comscbt.com
In animal models, these metabolites exhibit significant hypoglycemic potency. openaccessjournals.comuoa.gr At steady-state, the serum concentrations of M-III and M-IV can be equal to or greater than that of pioglitazone itself. fda.govtorrentian.com
| Compound | Metabolite ID | Chemical Description | Pharmacological Activity | Reference |
|---|---|---|---|---|
| This compound | M-IV | Hydroxy derivative | Active | fda.govtorrentian.comnih.gov |
| Keto pioglitazone | M-III | Keto derivative | Active | fda.govtorrentian.comnih.govscbt.com |
| Hydroxy pioglitazone | M-II | Hydroxy derivative | Active | fda.govtorrentian.comnih.gov |
Molecular and Cellular Pharmacology of 5 Hydroxy Pioglitazone
Mechanisms of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding and Activation by 5-Hydroxy Pioglitazone (B448)
The interaction of 5-Hydroxy pioglitazone with PPARγ is a finely tuned process characterized by specific binding affinities, structural rearrangements of the receptor, and the recruitment of essential co-regulator proteins.
Quantitative Assessment of PPARγ Binding Affinity (e.g., Ki) and Efficacy (e.g., EC50)
Studies comparing this compound to its parent compound, pioglitazone, have demonstrated that the hydroxylated metabolite exhibits a lower binding affinity for the PPARγ ligand-binding domain (LBD). This is reflected in a reduced potency in co-regulator recruitment assays. While specific Ki values are not extensively reported in publicly available literature, the functional consequence of this reduced affinity is a rightward shift in the dose-response curve for PPARγ activation.
Table 1: Comparative PPARγ Activation Data
| Compound | Target | EC50 | Notes |
| Pioglitazone | Human PPARγ | 0.69 μM | Selective PPARγ agonist. |
| This compound | Human PPARγ | Higher than Pioglitazone | Exhibits lower potency in co-regulator recruitment. |
Structural Elucidation of Ligand-Receptor Interactions via X-ray Crystallography
X-ray crystallography has provided invaluable atomic-level insights into the binding mode of thiazolidinediones (TZDs) within the PPARγ ligand-binding pocket. The crystal structure of the PPARγ ligand-binding domain (LBD) in complex with pioglitazone has been determined at a resolution of 1.8 Å. This reveals that the TZD headgroup forms crucial hydrogen bonds with polar residues in the AF-2 pocket and helix 12, which stabilizes the active conformation of the LBD.
A comparative structural analysis with the this compound-bound PPARγ LBD reveals subtle but significant differences. The introduction of the hydroxyl group on the pyridine (B92270) ring of pioglitazone leads to an altered hydrogen-bonding network within the ligand-binding pocket. This alteration is believed to be a key factor contributing to the observed differences in binding affinity and potency between the parent drug and its metabolite.
Analysis of Conformational Changes and Coactivator/Corepressor Recruitment Profiles Using Spectroscopic Techniques
Upon ligand binding, PPARγ undergoes conformational changes that are critical for its function as a transcription factor. These changes facilitate the dissociation of corepressor proteins and the recruitment of coactivator proteins, which are essential for initiating gene transcription.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) have been employed to probe these dynamic changes. Studies have shown that both pioglitazone and this compound binding stabilize the PPARγ LBD.
Fluorescence polarization assays have been utilized to quantify the recruitment of coactivator and corepressor peptides. These studies have revealed that while both pioglitazone and this compound promote the recruitment of the coactivator TRAP220 and the release of the corepressor NCoR1, this compound demonstrates reduced potency in these assays. Interestingly, despite its lower potency, this compound was found to more effectively stabilize the AF-2 surface of the receptor, which is the primary binding site for coactivators. This suggests a complex relationship between binding affinity, potency, and the stabilization of the receptor's active conformation.
Transcriptional Regulation and Gene Expression Modulation by this compound
As an active metabolite, this compound plays a significant role in mediating the therapeutic effects of its parent drug by directly influencing the expression of a wide array of genes involved in metabolic control.
Impact on Insulin-Responsive Genes and Lipid Metabolism Regulators
Activation of PPARγ by this compound leads to the transcriptional regulation of numerous genes critical for insulin (B600854) signaling and lipid homeostasis. One of the key insulin-responsive genes is the glucose transporter type 4 (GLUT4). Pioglitazone has been shown to increase the expression of GLUT4 in adipocytes, which enhances glucose uptake from the bloodstream. It is understood that this compound contributes to this effect.
In the realm of lipid metabolism, PPARγ activation influences the expression of genes such as fatty acid synthase (FASn) and sterol regulatory element-binding protein 1c (SREBP-1c). Pioglitazone treatment has been shown to upregulate the expression of genes involved in fatty acid uptake and de novo lipogenesis, including FASn. The regulation of SREBP-1c, a master regulator of lipogenesis, is complex and can be tissue-dependent. Through its action on these and other target genes, this compound contributes to the systemic effects of pioglitazone on improving insulin sensitivity and modulating lipid profiles.
Modulation of Other PPAR Subtypes (e.g., PPARα, PPARδ)
While pioglitazone is a selective agonist for PPARγ, it also exhibits some activity on other PPAR subtypes, albeit to a lesser extent. Studies have shown that pioglitazone can act as a weak activator of human PPARα. This weak activation of PPARα may contribute to some of the observed effects on lipid metabolism, such as reductions in triglycerides.
The activity of this compound on PPARα and PPARδ has not been as extensively characterized as its effects on PPARγ. However, given its structural similarity to pioglitazone, it is plausible that it retains a similar selectivity profile, acting predominantly on PPARγ with weaker effects on PPARα and minimal to no significant activity on PPARδ. Further research is needed to fully elucidate the specific interactions of this compound with these other PPAR subtypes and the functional consequences of such interactions.
In Vitro Investigations of Cellular Responses to this compound
In vitro studies specifically investigating the cellular responses to the this compound metabolite are not extensively detailed in the available literature. Research has predominantly centered on the effects of the parent drug, pioglitazone.
While this compound is an active metabolite of a potent PPARγ agonist, specific data quantifying its direct effects on adipocyte differentiation and lipid sequestration were not found. The parent compound, pioglitazone, is well-documented as a promoter of adipocyte differentiation. nih.govnih.gov It enhances the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a process linked to its primary mechanism of action as a high-affinity ligand for PPARγ, a key transcription factor in adipogenesis. nih.govfrontiersin.orgresearchgate.net This action results in an increased number of small adipocytes, which are more efficient at storing lipids. nih.govnih.gov
Table 1: Effects of Parent Compound Pioglitazone on Adipose Tissue This table presents findings related to the parent compound, pioglitazone, as specific data for this compound was not available.
| Parameter | Organism/Cell Model | Treatment | Key Finding |
|---|---|---|---|
| Adipocyte Differentiation | Obese Zucker (fa/fa) rat | Pioglitazone | Increased number of small adipocytes in retroperitoneal fat pad. nih.gov |
| Gene Expression | Adipose tissue of obese Zucker (fa/fa) rat | Pioglitazone | Stimulated expression of genes involved in lipid metabolism. nih.gov |
| Adipogenesis | Women with obesity | Pioglitazone (16 weeks) | Increased number of small adipocytes in subcutaneous adipose tissue. nih.gov |
| Fat Distribution | Non-diabetic dialysis patients | Pioglitazone (16 weeks) | Decreased visceral/sub-cutaneous adipose tissue ratio by 16%. plos.org |
| Lipid Accumulation | 3T3-L1 pre-adipocytes | Pioglitazone (0-10 µM) | Dose-dependent increase in lipid droplet accumulation. mdpi.com |
Specific studies on the modulation of Endothelial Progenitor Cell (EPC) viability and function by this compound could not be identified in the search results. Research on the parent compound, pioglitazone, has shown that it can exert beneficial effects on EPCs in vitro. Studies on EPCs from subjects with impaired glucose tolerance demonstrated that pioglitazone increased the viability of both early and late-outgrowth EPCs. plos.orgnih.gov It also improved their capacity to form tubular-like structures and reduced the expression of pro-inflammatory molecules. plos.orgnih.gov
Table 2: In Vitro Effects of Parent Compound Pioglitazone on Endothelial Progenitor Cells (EPCs) This table presents findings related to the parent compound, pioglitazone, as specific data for this compound was not available.
| Cell Type | Treatment | Effect on Viability | Effect on Function |
|---|---|---|---|
| Early-outgrowth EPCs | Pioglitazone (10 µM) | 65% improvement. plos.org | 28% increase in tubular-like structure formation. plos.orgnih.gov |
| Late-outgrowth EPCs | Pioglitazone (10 µM) | 161% improvement. plos.org | 30% increase in tubular-like structure formation. plos.orgnih.gov |
Antioxidative and Anti-inflammatory Effects in Specific Cell Lines (e.g., PC12 cells, HK-2 cells)
No specific studies detailing the antioxidative and anti-inflammatory effects of this compound in PC12 and HK-2 cell lines were identified. Research in this area has concentrated on pioglitazone, which has demonstrated protective effects against oxidative stress in PC12 cells and anti-inflammatory actions in various contexts. However, the extent to which this compound shares or diverges from these properties remains uninvestigated.
Influence on Cell Proliferation and Apoptosis in Diverse Cell Models (e.g., glioma, leukemia, renal adenocarcinoma)
Similarly, there is a notable absence of research specifically examining the influence of this compound on cell proliferation and apoptosis in glioma, leukemia, and renal adenocarcinoma cell models. Studies have reported on the effects of the parent compound, pioglitazone, in these cancer cell lines, suggesting impacts on cell viability and programmed cell death. However, without direct experimental evidence, it is not possible to extrapolate these findings to its 5-Hydroxy metabolite.
Preclinical Mechanistic Studies of 5 Hydroxy Pioglitazone in Animal Models
Investigation of Metabolic Effects in Insulin-Resistant Animal Models
The metabolic effects of pioglitazone (B448) and its active metabolites have been extensively studied in animal models characterized by insulin (B600854) resistance, such as genetically obese and diabetic yellow KK mice and Zucker fatty rats. nih.gov In these models, administration of pioglitazone leads to significant reductions in hyperglycemia, hyperinsulinemia, and hypertriglyceridemia. researchgate.netnih.gov These effects are rooted in the primary mechanism of action: decreasing insulin resistance in peripheral tissues and the liver. fda.govfda.gov
The improvement in glucose control is a result of enhanced insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver. nih.govnih.gov
Skeletal Muscle: As a major site for glucose disposal, improved insulin sensitivity in skeletal muscle is crucial. Pioglitazone has been shown to enhance insulin-stimulated glucose metabolism in the diaphragm tissue of yellow KK mice. nih.gov In obese, insulin-resistant rhesus monkeys, pioglitazone treatment improved insulin sensitivity, leading to better glucose clearance. researchgate.net
Liver: The liver plays a central role in glucose homeostasis by controlling hepatic glucose output. Pharmacological studies indicate that pioglitazone improves insulin sensitivity in the liver, inhibiting hepatic gluconeogenesis. fda.gov In non-diabetic end-stage renal disease subjects, pioglitazone treatment was shown to decrease hepatic glucose production, demonstrating improved hepatic insulin sensitivity. plos.org
Table 1: Effects of Pioglitazone and its Active Metabolites on Glucose Homeostasis in Animal Models
| Animal Model | Target Tissue | Observed Effect |
|---|---|---|
| Yellow KK Mice | Adipose Tissue | Potentiated insulin-mediated glucose metabolism nih.gov |
| Yellow KK Mice | Skeletal Muscle | Potentiated insulin-mediated glucose metabolism nih.gov |
| Zucker Fatty Rats | Peripheral Tissues | Enhanced glycemic response to exogenous insulin nih.gov |
| Obese Rhesus Monkeys | Whole Body | Increased insulin sensitivity and reduced plasma glucose researchgate.net |
| Rats on High Fructose Diet | Liver | Improved hepatic insulin sensitivity plos.org |
The administration of pioglitazone and its active metabolites favorably modulates lipid metabolism, a key factor in insulin resistance. In animal models like the Zucker fatty rat and yellow KK mice, pioglitazone treatment markedly decreases hyperlipidemia. nih.gov
In obese cats, a model for insulin resistance, pioglitazone administration significantly lowered serum triglyceride and cholesterol concentrations. nih.gov Similarly, in aged and obese beagle dogs with moderate insulin resistance, treatment decreased plasma lipids in the fasting state and reduced postprandial increases in plasma triglycerides. nih.gov Studies in obese diabetic KKAy mice showed that while pioglitazone reduced plasma triglyceride and free fatty acid levels, it also led to an increase in plasma concentrations of total cholesterol, HDL-cholesterol, and LDL-cholesterol, while decreasing hepatic cholesterol. nih.gov This modulation of lipid profiles is a consistent finding across various preclinical models. nih.govnih.govnih.gov
Table 2: Impact on Lipid Biomarkers in Preclinical Animal Models
| Animal Model | Triglycerides (TG) | Total Cholesterol (TC) | HDL-Cholesterol |
|---|---|---|---|
| Obese Cats | Decreased nih.gov | Decreased nih.gov | Not specified |
| Obese Diabetic KKAy Mice | Decreased (Plasma) nih.gov | Increased (Plasma) nih.gov | Increased (Plasma) nih.gov |
| Aged, Obese Beagle Dogs | Decreased (Fasting & Postprandial) nih.gov | Not specified | Not specified |
Evaluation of Organ-Specific Effects and Protective Mechanisms
Beyond metabolic control, preclinical studies have revealed organ-protective effects of pioglitazone and its active metabolites, particularly in the renal, cardiovascular, and hepatic systems.
In animal models of diabetic nephropathy, pioglitazone demonstrates significant renal-protective effects. nih.govplos.org Studies in obese Zucker rats, a model of metabolic syndrome, have shown that pioglitazone treatment ameliorates glomerulosclerosis and tubulointerstitial fibrosis. nih.gov These effects were associated with a reduction in markers of oxidative stress and inflammation within the renal tissue. nih.gov The protective mechanisms are believed to be independent of glycemic control, as low doses of pioglitazone preserved renal function and reduced fibrosis even when hyperglycemia was not fully corrected. nih.gov Further studies in diabetic rat models confirmed that pioglitazone can reduce kidney damage, which may be linked to its ability to increase the expression of glomerular podocalyxin protein and inhibit its urinary excretion. nih.gov
Preclinical evidence suggests that pioglitazone and its metabolites exert beneficial effects on the cardiovascular system. openaccessjournals.comopenaccessjournals.com In animal models, thiazolidinediones have been shown to reduce blood pressure. nih.gov In a rat model of chronic kidney disease, a condition known to accelerate cardiovascular graft degeneration, pioglitazone treatment mitigated calcification and intima hyperplasia in bioprosthetic valved grafts. frontiersin.org This protective effect was associated with a reduction in the inflammatory marker interleukin-6. frontiersin.org The cardiovascular benefits are thought to stem from a combination of improved insulin sensitivity, anti-inflammatory properties, and direct effects on the vasculature. openaccessjournals.comnih.gov
Pioglitazone and its active metabolites have shown significant hepatoprotective effects in animal models of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). nih.govnih.gov In rats with high-fat diet-induced fatty liver, pioglitazone treatment attenuated insulin resistance and ameliorated both biochemical and histological liver injury. nih.gov The mechanism is linked to its role as an insulin-sensitizing agent, which reduces the lipotoxicity that drives the progression of NAFLD. nih.gov While some studies in KKAy mice noted that pioglitazone could exacerbate hepatic triglyceride accumulation under certain conditions, many other animal models and human studies confirm its benefit in improving hepatic steatosis and inflammation associated with NASH. nih.govfrontiersin.org
Molecular Profiling in Preclinical Models
Detailed transcriptomic, metabolomic, and lipidomic analyses specifically for 5-Hydroxy pioglitazone in animal models are not extensively documented. Research in these areas has been conducted on the parent compound, pioglitazone.
No specific studies detailing the transcriptomic analysis of skeletal muscle or other tissues following the administration of only this compound in animal models were identified. Studies on pioglitazone have shown regulation of gene expression in various tissues, including skeletal muscle, adipose tissue, and liver. plos.org
Specific metabolomic and lipidomic profiling studies in animal models administered solely with this compound are not described in the available literature. Research on pioglitazone has demonstrated its effects on altering metabolite and lipid profiles in models of metabolic disease. nih.govunisi.it
Studies on Specific Disease Models Beyond Traditional Metabolic Disorders
The direct investigation of this compound in preclinical models of cancer and neurodegenerative diseases is not well-documented. The existing body of evidence pertains to the parent compound, pioglitazone.
While pioglitazone has been investigated for its anticancer properties in various preclinical models, specific studies on the isolated effects of this compound in tumor models are not available. mdpi.compreprints.org The anticancer effects of pioglitazone are thought to be mediated through the activation of PPAR-γ, a receptor to which this compound also binds.
The neuroprotective effects observed in animal models of neurological disorders have been attributed to pioglitazone. nih.govresearchgate.netdovepress.com There is a lack of specific preclinical studies examining the neuroprotective potential of this compound as a standalone compound.
Advanced Analytical Methodologies for Quantification and Structural Analysis in Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for 5-Hydroxy Pioglitazone (B448) Quantification in Biological Matrices for Research
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of 5-hydroxy pioglitazone in various biological matrices due to its high sensitivity and selectivity. nih.gov The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
A common approach for sample preparation is protein precipitation, often using acetonitrile (B52724), which effectively removes a large portion of matrix proteins. nih.govnih.gov Further cleanup can be achieved through techniques like solid-phase extraction.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Hyphenated Techniques
Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed to separate this compound from its parent drug, pioglitazone, and other metabolites like keto-pioglitazone, as well as from endogenous plasma components. nih.govresearchgate.net UPLC systems, with their smaller particle-sized columns, offer the advantage of faster analysis times and improved resolution.
Reversed-phase chromatography is the most common separation mode, with C18 columns being a popular choice. nih.govjocpr.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid), often run in a gradient elution mode to achieve optimal separation. nih.govnih.govresearchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this compound, typically operated in the positive ion mode. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is crucial for achieving high selectivity and sensitivity. This is accomplished through Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). researchgate.net In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. For this compound, a common mass transition monitored is m/z 373.1 > 150.0 or m/z 373.0 → 150.1. nih.govnih.govresearchgate.net The use of deuterated internal standards for each analyte helps to ensure accuracy and precision. nih.gov
Parameters for Sensitivity, Selectivity, and Robustness in Research Applications
The validation of LC-MS/MS methods is performed according to regulatory guidelines to ensure their reliability for research applications. nih.gov Key validation parameters include:
Sensitivity: The lower limit of quantification (LLOQ) is a critical parameter, with developed methods demonstrating LLOQs in the low ng/mL range, making them suitable for pharmacokinetic studies. researchgate.netrsc.org
Selectivity: The method must be able to differentiate the analyte from other related compounds and endogenous matrix components.
Robustness: The method's reliability is tested by introducing small, deliberate variations in chromatographic conditions to ensure it remains unaffected. nih.gov
Linearity: A linear response should be established over a defined concentration range. For instance, a linear standard curve for this compound has been established in the range of 10-1800 ng/mL. nih.govresearchgate.net
Precision and Accuracy: Intra- and inter-day precision and accuracy are assessed to ensure the method's reproducibility. Typically, these values should be within ±15%. nih.govresearchgate.net
Recovery: The efficiency of the extraction process is determined, with mean extraction recoveries for this compound and other analytes reported to be over 87.8%. nih.govresearchgate.net
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | researchgate.netrsc.org |
| Linearity Range | 10-1800 ng/mL | nih.govresearchgate.net |
| Intra- and Inter-day Precision | <15% | nih.govresearchgate.net |
| Intra- and Inter-day Accuracy | <15% | nih.govresearchgate.net |
| Mean Extraction Recovery | >87.8% | nih.govresearchgate.net |
Application of Other Spectroscopic and Chromatographic Techniques for Structural Characterization in Research (e.g., NMR, IR)
While LC-MS/MS is paramount for quantification, other spectroscopic techniques are indispensable for the structural elucidation of this compound, particularly in the context of reference standard characterization and impurity identification.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure. nih.govresearchgate.net These techniques are used to confirm the identity of the compound and to characterize any related impurities. nih.govresearchgate.net
Infrared (IR) spectroscopy is another valuable tool for structural characterization, providing information about the functional groups present in the molecule. nih.govresearchgate.net For instance, the presence of carbonyl and hydroxyl groups can be confirmed by their characteristic absorption bands in the IR spectrum. ingentaconnect.com
Impurity Profiling and Reference Standard Development for Research Purity Assessments
The purity of any analytical reference standard is of utmost importance. Impurity profiling involves the detection, identification, and quantification of any impurities present in the this compound reference material.
Characterization of Synthetic By-products and Related Impurities
During the synthesis of pioglitazone and its metabolites, various by-products and related impurities can be formed. researchgate.net Reversed-phase HPLC is a common technique for detecting these impurities. nih.govingentaconnect.com Once detected, these impurities are often isolated for structural characterization using techniques like NMR, mass spectrometry, and IR spectroscopy. nih.govresearchgate.netingentaconnect.com The identification of these impurities is crucial for understanding the synthesis process and for ensuring the quality of the reference standard.
Role of Reference Standards in Method Development and Validation for Research
The development and validation of robust analytical methods are fundamental for the accurate quantification of drug metabolites in biological matrices. In the research context of pioglitazone, its active metabolite, this compound, is of significant interest. The availability of a high-purity this compound reference standard is indispensable for establishing reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a prevalent technique for this purpose.
A reference standard serves as the benchmark against which the analyte in a sample is identified and quantified. During method development, the this compound standard is used to optimize crucial parameters. This includes tuning the mass spectrometer to identify the most sensitive and specific precursor and product ion transitions for Multiple Reaction Monitoring (MRM). For this compound, a common ion transition monitored is m/z 373→150. nih.gov The standard is also essential for optimizing chromatographic conditions, such as the mobile phase composition and column type, to achieve a desirable retention time, peak shape, and separation from the parent drug and other metabolites like keto-pioglitazone. nih.govlcms.cz
In the validation phase, the this compound reference standard is critical for preparing calibration standards and quality control (QC) samples. europa.eu Calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of the reference standard. These standards are then used to construct a calibration curve, which establishes the relationship between the instrument's response and the analyte's concentration. The linearity of this curve across a specified concentration range is a key validation parameter. For instance, a validated LC-MS/MS method demonstrated linearity for this compound over a range of 6.01–1496.28 ng/mL. researchgate.net Another highly sensitive method established linearity from 10 pg/mL to 1000 pg/mL. lcms.cz
QC samples, also prepared using the reference standard at low, medium, and high concentrations, are used to assess the method's accuracy and precision. Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. As shown in the table below, inter-day and intra-day precision and accuracy are evaluated to ensure the method is reliable over time and within a single analytical run. In one study, the inter-day accuracy for this compound (M-IV) ranged from 96.8% to 101.0%, with precision (Coefficient of Variation, CV) at ≤10.5%. nih.gov
Furthermore, the reference standard is used to determine the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. europa.eu A sensitive method for this compound reported an LLOQ of 10 pg/mL, with a coefficient of variation of 13.4% and a bias of 1.8%. lcms.cz
To compensate for sample processing variability and matrix effects, a stable isotope-labeled (SIL) internal standard, such as this compound-D4 or this compound-D5, is often used. lcms.czresearchgate.net The reference standard of the non-labeled this compound is essential for verifying the purity and concentration of the SIL internal standard stock solutions.
The following tables summarize validation parameters from various research studies that utilized this compound reference standards for method development and validation.
Table 1: Linearity and LLOQ of this compound in Analytical Methods
| Study Reference | Linearity Range | LLOQ | Correlation Coefficient (r²) |
|---|---|---|---|
| Simeone and Rainville lcms.cz | 10 - 1000 pg/mL | 10 pg/mL | 0.997 - 0.999 |
| Lin et al. nih.gov | 0.5 - 2000 ng/mL | 0.5 ng/mL | > 0.998 |
Table 2: Accuracy and Precision Data for the Quantification of this compound
| Study Reference | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias or %Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (%Nominal) |
|---|---|---|---|---|---|
| Simeone and Rainville lcms.cz | LLOQ (10 pg/mL) | 13.4% | 1.8% | Not Reported | Not Reported |
| Simeone and Rainville lcms.cz | High QC (800 pg/mL) | 4.4% | 0.5% | Not Reported | Not Reported |
Table 3: List of Compounds
| Compound Name | Other Names / Abbreviations |
|---|---|
| This compound | M-IV, HPIO |
| Pioglitazone | PIO |
| Keto-pioglitazone | M-III |
| This compound-D4 |
Synthetic Chemistry and Isotopic Labeling for 5 Hydroxy Pioglitazone Research
Laboratory Synthesis Routes and Chemical Strategies for 5-Hydroxy Pioglitazone (B448)
The laboratory synthesis of 5-Hydroxy pioglitazone, a primary metabolite of pioglitazone, is not extensively detailed as a standalone procedure in publicly available literature. The synthesis strategies are typically adapted from the established routes for the parent drug, pioglitazone, followed by a targeted hydroxylation step. The core synthesis of pioglitazone provides the necessary backbone upon which the 5-hydroxy group is introduced.
A common synthetic pathway for pioglitazone involves several key stages. It often begins with the synthesis of the side chain, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde. This intermediate is typically formed through a Williamson ether synthesis, coupling a mesylate or tosylate of 2-(5-ethyl-2-pyridyl)ethanol with 4-hydroxybenzaldehyde in the presence of a base google.comnewdrugapprovals.org.
The resulting aldehyde then undergoes a Knoevenagel condensation reaction with 2,4-thiazolidinedione, usually catalyzed by a weak base like piperidine, to yield an intermediate, 5-{[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methylene}-2,4-thiazolidinedione google.comnewdrugapprovals.org. The final step in pioglitazone synthesis is the reduction of the exocyclic double bond of this benzylidene intermediate. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) google.com.
To produce this compound, a chemical strategy must be employed to introduce a hydroxyl group at the C5 position of the thiazolidinedione ring. Given that this position is a methylene (B1212753) group activated by two adjacent carbonyl groups, a direct oxidation of the pioglitazone molecule is a primary chemical strategy. This can be achieved using selective oxidizing agents that facilitate the hydroxylation of such activated C-H bonds. While specific reagents for this transformation are proprietary or described within patent literature, this late-stage oxidation represents a direct and convergent approach to the desired metabolite.
| Step | Reaction Type | Key Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Williamson Ether Synthesis | 2-(5-ethyl-2-pyridyl)ethanol derivative, 4-hydroxybenzaldehyde | 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde |
| 2 | Knoevenagel Condensation | Above aldehyde, 2,4-thiazolidinedione | 5-{[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methylene}-2,4-thiazolidinedione |
| 3 | Reduction | Above benzylidene intermediate, H2/Pd-C | Pioglitazone |
| 4 | Hydroxylation | Pioglitazone, Selective Oxidizing Agent | This compound |
Preparation of Isotope-Labeled this compound for Mechanistic and Metabolic Research
Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The preparation of labeled this compound, particularly with stable isotopes like deuterium (²H), allows researchers to trace the molecule's fate in biological systems, differentiate it from endogenous compounds, and serve as an ideal internal standard for quantitative mass spectrometry-based assays biomedres.usnih.gov.
The synthesis of isotope-labeled this compound can be approached in two primary ways:
Synthesis from Labeled Precursors: This "bottom-up" approach involves incorporating isotopes at an early stage of the synthesis. For example, deuterated versions of the key starting materials, such as a deuterated 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde or a deuterated 2,4-thiazolidinedione, can be used in the synthetic route described previously biomedres.us. This method allows for the precise placement of labels at non-exchangeable positions.
Hydrogen-Isotope Exchange: This method involves the post-synthesis exchange of hydrogen atoms on the final molecule with deuterium atoms. This is often achieved by exposing the unlabeled compound to a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst snnu.edu.cn. Catalysts like palladium on carbon (Pd/C) or iridium complexes can facilitate this hydrogen-deuterium (H-D) exchange at specific positions on the molecule snnu.edu.cn.
Deuterium labeling is particularly valuable for stabilizing specific chemical bonds and altering metabolic pathways for research purposes. The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions involving the cleavage of that bond (a phenomenon known as the kinetic isotope effect).
For this compound, deuterium can be strategically incorporated at various positions. A key position for labeling is the chiral C5 carbon of the thiazolidinedione ring. Stabilization of the stereoisomers of pioglitazone has been achieved by using deuterium at this chiral center nih.gov. This is accomplished via a deuterium/hydrogen (D/H) exchange process on the pioglitazone starting material before the final hydroxylation step nih.gov. The use of deuterium-enriched starting materials is a common strategy to produce labeled compounds for use as internal standards in quantitative bioanalysis biomedres.usgoogle.com.
| Method | Description | Example Reagents | Research Application |
|---|---|---|---|
| Labeled Precursor Synthesis | Incorporating deuterated building blocks into the standard synthesis route. | d4-2,4-Thiazolidinedione; Deuterated benzaldehyde derivative | Metabolic fate studies, creating stable internal standards for LC-MS. |
| Catalytic H-D Exchange | Replacing specific H atoms with D atoms on the pioglitazone molecule before or after hydroxylation. | D₂O, Palladium or Iridium catalyst | Investigating kinetic isotope effects, stabilizing chiral centers. nih.gov |
Q & A
Q. What analytical methodologies are recommended for characterizing 5-hydroxy pioglitazone in experimental settings?
To confirm the identity and purity of this compound, researchers should combine spectroscopic techniques (e.g., NMR, mass spectrometry) with chromatographic methods (HPLC or LC-MS). For novel derivatives, elemental analysis and X-ray crystallography are critical. Known compounds require cross-referencing with published spectral data . For purity assessment, use ≥95% chromatographic purity thresholds and report retention times, solvent systems, and detection wavelengths.
Q. How should experimental protocols be designed to assess the pharmacokinetics (PK) of this compound in preclinical models?
Optimal PK studies should employ sparse sampling strategies to minimize animal use while capturing key parameters (Cmax, Tmax, AUC). Use population pharmacokinetic modeling (e.g., NONMEM) to account for variability in metabolic rates across age or disease states. For pediatric studies, extrapolate from adult data but validate with minimal adolescent cohorts .
Q. What in vitro assays are suitable for evaluating this compound’s PPARγ agonism?
Use luciferase reporter assays in HEK293 cells transfected with PPARγ response elements. Include rosiglitazone as a positive control and validate results with competitive binding assays. Measure EC50 values and compare to parent compound pioglitazone to assess metabolite potency .
Advanced Research Questions
Q. How can pathway enrichment analysis resolve conflicting data on this compound’s oncogenic risks?
Conflicting carcinogenicity findings (e.g., bladder vs. prostate cancer risks) require systematic network pharmacology. Use STRING v.10.5 to map protein-protein interactions of pioglitazone targets and associated genes (e.g., PPARγ, CYP2C8). Perform KEGG pathway analysis to identify overrepresented oncogenic pathways (e.g., "Prostate Cancer" or "MAPK signaling") and validate with WebGestalt. Cross-reference genomic alterations in cBioPortal to assess tissue-specific risks .
Q. What cohort study designs mitigate confounding factors when assessing this compound’s long-term safety?
Use propensity score matching in retrospective cohorts to balance covariates (e.g., diabetes severity, comorbidities). For head-to-head comparisons (e.g., pioglitazone vs. rosiglitazone), apply time-varying exposure models to account for treatment switches. Validate findings with sensitivity analyses excluding patients with prior cancer history .
Q. How can metabolomic profiling clarify this compound’s role in polycystic kidney disease (PKD) progression?
Combine untargeted metabolomics (LC-QTOF-MS) with targeted assays for cyst-promoting metabolites (e.g., cAMP, ADP). In PKD animal models (e.g., PCK rats), compare renal metabolite levels before and after pioglitazone treatment. Use multivariate analysis (PCA/PLS-DA) to identify pathways modulated by PPARγ activation .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in this compound’s cardiovascular risk-benefit profile?
| Factor | Pro-Cardioprotective Evidence | Contradictory Evidence |
|---|---|---|
| Study Design | RCTs showing improved endothelial function | Observational studies linking to HF risk |
| Population | Non-diabetic models with insulin resistance | T2DM patients with advanced atherosclerosis |
| Dosage | Low-dose (15–30 mg/day) benefits | High-dose (45 mg/day) toxicity concerns |
Resolution : Conduct dose-response meta-analyses stratified by patient subgroups (e.g., HbA1c levels, baseline CVD). Use Mendelian randomization to reduce confounding .
Reproducibility and Data Reporting Standards
Q. What minimal data must be included to ensure reproducibility of this compound studies?
- Chemical Synthesis : Yield, purity, spectroscopic data (IR, <sup>1</sup>H/<sup>13</sup>C NMR), and chromatograms .
- In Vivo Studies : Animal strain, dosing regimen, PK parameters, and statistical models (e.g., NONMEM code for population PK) .
- Omics Data : Deposit raw metabolomic/proteomic data in repositories like MetaboLights or PRIDE .
How to structure a research question investigating this compound’s anti-inflammatory effects?
Apply the PICOT framework :
- P : T2DM patients with NAFLD
- I : this compound (30 mg/day)
- C : Placebo
- O : Reduction in CRP levels
- T : 24-week trial
Hypothesis: "this compound reduces systemic inflammation (CRP) in T2DM-NAFLD patients compared to placebo over 24 weeks."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
